4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide
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Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
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Biological Activity
The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12F N3O4S
- Molecular Weight : 319.32 g/mol
- Physical Form : Powder
- Purity : ≥95%
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazine moieties exhibit significant antimicrobial activity. The thiazine ring in this compound is believed to contribute to its ability to inhibit bacterial growth. For instance, a study demonstrated that derivatives of thiazine showed potent activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has shown that benzamide derivatives can induce apoptosis in cancer cells. A study focusing on similar compounds revealed that they could effectively inhibit cell proliferation in human cancer cell lines by activating caspase pathways .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymes : The presence of the thiazine ring suggests potential inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : The benzamide structure is known to interact with cellular signaling pathways that lead to programmed cell death.
- Cytokine Modulation : There is evidence suggesting that this compound may modulate inflammatory responses by affecting cytokine release.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- A study published in the Journal of Medicinal Chemistry highlighted a series of thiazine derivatives with promising results against resistant bacterial strains .
- Another investigation focused on the anticancer properties of benzamide derivatives, demonstrating their ability to reduce tumor size in xenograft models .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c18-15-8-5-13(11-16(15)21(23)24)19-17(22)12-3-6-14(7-4-12)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORYWLFZWYWJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.